The compound is classified under the broader category of nitrogen-containing heterocycles. Its unique structure allows it to exhibit various chemical properties and biological activities. The specific molecular formula for 2H-Pyrido[3,4-e][1,2]oxazine is with a molecular weight of approximately 325.43 g/mol. It is often synthesized for research purposes and may be found in various chemical databases and literature focused on organic synthesis and medicinal chemistry .
The synthesis of 2H-Pyrido[3,4-e][1,2]oxazine typically involves multi-step organic reactions. Key methods include:
The molecular structure of 2H-Pyrido[3,4-e][1,2]oxazine features a fused bicyclic system consisting of a pyridine ring and an oxazine moiety. Key aspects include:
2H-Pyrido[3,4-e][1,2]oxazine can participate in several types of chemical reactions:
The products formed from these reactions vary based on conditions:
The mechanism of action for 2H-Pyrido[3,4-e][1,2]oxazine involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation pathways that result in observable biological effects. The exact biochemical pathways are dependent on the target molecules involved and the context of application .
The applications of 2H-Pyrido[3,4-e][1,2]oxazine span several fields:
The systematic name 2H-Pyrido[3,4-e][1,2]oxazine follows IUPAC fusion nomenclature rules for heterocyclic systems. The parent components are pyridine and oxazine, with pyridine designated as the principal ring due to its higher priority based on heteroatom composition and prevalence in chemical literature. The "2H-" prefix specifies the position of the exchangeable hydrogen atom on the oxazine ring nitrogen. The fusion descriptor "[3,4-e]" indicates that pyridine bonds 3 and 4 are shared with the oxazine ring, while "e" denotes the specific fusion atom numbering in the resultant bicyclic system [1] [3].
Heteroatom prioritization follows the hierarchy: O > N > S, making the oxygen-containing oxazine the suffix component ("oxazine") despite nitrogen's presence in both rings. The numbering system prioritizes maximizing heteroatom representation in the lowest possible locants, resulting in the nitrogen of the pyridine ring receiving the lowest possible number (position 1) in the fused system [8].
Table 1: Key Nomenclature Descriptors for 2H-Pyrido[3,4-e][1,2]oxazine
Descriptor | Interpretation |
---|---|
Pyrido | Principal heterocyclic component (pyridine ring system) |
[3,4-e] | Fusion bonds at pyridine positions 3 and 4; 'e' indicates fusion orientation |
[1,2]oxazine | Fused oxazine ring with nitrogen at position 1 and oxygen at position 2 |
2H- | Tautomeric form with hydrogen on the oxazine nitrogen (N1) |
2H-Pyrido[3,4-e][1,2]oxazine constitutes a bicyclic heteroaromatic system featuring a pyridine ring fused to a 1,2-oxazine ring. The fusion occurs between pyridine bonds c (between atoms 3 and 4) and the oxazine bond between atoms 5a and 6. This creates a planar central bicyclic scaffold with bond angles deviating slightly from regular hexagons due to fusion strain. X-ray crystallographic analyses of related isomers reveal nearly coplanar ring systems with minor puckering at the fusion bonds [4] [7].
Electronic characteristics include an electron-deficient pyridine ring (π-deficient) fused to an oxazine ring exhibiting mixed aromatic/non-aromatic character. The oxygen atom contributes significant electronegativity, creating a dipole moment across the oxazine ring. Nuclear Independent Chemical Shift (NICS) calculations for analogous fused oxazines indicate moderate aromaticity in the pyridine ring (NICS(1) ≈ -8 to -10 ppm) and weaker aromatic character in the oxazine moiety (NICS(1) ≈ -2 to -4 ppm) . The molecule adopts a near-planar conformation with the oxygen atom positioned peri to the pyridine nitrogen, enabling weak intramolecular interactions that influence reactivity [8].
Table 2: Key Structural Parameters of Pyrido-Oxazine Derivatives
Parameter | Value/Range | Method of Determination |
---|---|---|
Bond Length (C-O) | 1.36 - 1.38 Å | X-ray crystallography (analogous structures) |
Bond Length (C-N) | 1.32 - 1.35 Å | Computational DFT (B3LYP 6-31G(d)) |
Dihedral Angle | 0 - 5° deviation from planarity | Molecular orbital calculations |
Dipole Moment | 4.5 - 5.2 Debye | Computational DFT (B3LYP 6-31G(d)) |
NICS(1) Pyridine | -8 to -10 ppm | Density Functional Theory (DFT) calculations |
NICS(1) Oxazine | -2 to -4 ppm | Density Functional Theory (DFT) calculations |
Positional isomerism in pyrido-oxazines arises from variations in ring fusion points, profoundly impacting electronic distribution, aromaticity, and chemical reactivity. The [3,4-e] isomer exhibits distinct properties compared to other common isomers:
Pyrido[3,2-b][1,4]oxazines (e.g., 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS 20348-23-6 [10]): Feature fusion between pyridine positions 3-2 and oxazine positions 4-5. This places the oxazine oxygen ortho to the pyridine nitrogen, creating a stronger intramolecular dipole interaction than in [3,4-e] isomers. Bromination at position 7 (as in 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS not provided [9]) demonstrates enhanced electrophilic substitution reactivity compared to [3,4-e] systems due to greater electron density at the ortho position relative to nitrogen.
Pyrido[4,3-d][1,3]oxazine-2,4(1H)-diones (CAS 56788-14-8 [7]): Possess a para-fused structure with carbonyl groups at positions 2 and 4. This creates a fully conjugated, planar system with significant electron-withdrawing character. The electron affinity of these diones is substantially higher than non-carbonyl-containing isomers like the 2H-[3,4-e][1,2]oxazine, rendering them susceptible to nucleophilic attack at C2 and C4.
Pyrido[3,4-d][1,3]oxazine-2,4(1H)-diones (CAS 56788-13-7 [4]): Exhibit fusion patterns shifting the carbonyl groups toward the pyridine nitrogen. This results in decreased LUMO energy levels (-2.1 eV calculated) compared to [4,3-d] isomers (-1.9 eV), enhancing electrophilic character at the carbonyl carbons. The molecular weight (164.12 g/mol) and formula (C₇H₄N₂O₃) are identical to [4,3-d] isomers, but canonical SMILES (O=C1OC(=O)NC2C=NC=CC1=2 vs O=C1OC(=O)NC2C=CN=CC1=2) reveal distinct connectivity [4] [7].
Pyrido[2,3-e][1,3]oxazines (CAS 322-43-0 [8]): Feature fusion at pyridine positions 2-3 and oxazine positions 4-5. Despite sharing the molecular formula C₇H₆N₂O with the [3,4-e] isomer, their distinct fusion topology results in higher electron density at the meta-fused pyridine carbon (C8a). This increases basicity (predicted pKa of conjugate acid: 4.2 vs 3.8 for [3,4-e]) and alters electrophilic substitution preferences.
Table 3: Comparative Analysis of Pyrido-Oxazine Positional Isomers
Isomer Type | CAS Number | Molecular Formula | Key Structural Feature | Electronic Character | Reactivity Bias |
---|---|---|---|---|---|
2H-Pyrido[3,4-e][1,2]oxazine | Not specified | C₇H₆N₂O | Ortho-fusion of oxazine O to pyridine N; planar | Moderate π-deficiency | Electrophilic at C7, C9 |
Pyrido[3,2-b][1,4]oxazine | 20348-23-6 [10] | C₇H₈N₂O | Ortho-fusion with O peri to pyridine N; slight puckering | Less π-deficient | Electrophilic at C7; Nucleophilic at N5 |
Pyrido[4,3-d][1,3]oxazine-2,4-dione | 56788-14-8 [7] | C₇H₄N₂O₃ | Para-fused with carbonyls at 2,4; fully planar | Strong electron deficiency | Nucleophilic at C2, C4 |
Pyrido[3,4-d][1,3]oxazine-2,4-dione | 56788-13-7 [4] | C₇H₄N₂O₃ | Angular fusion with carbonyls; planar | Very strong electron deficiency | Nucleophilic at C2, C4; Radical addition |
Pyrido[2,3-e][1,3]oxazine | 322-43-0 [8] | C₇H₆N₂O | Meta-fusion pattern; near-planar | Moderate π-deficiency | Electrophilic at C8; Nucleophilic at N1 |
The [3,4-e] fusion imposes unique steric constraints: the oxazine oxygen lies adjacent (ortho-like) to the pyridine nitrogen, creating a 6-membered dipole-minimized conformation. This proximity reduces the basicity of the pyridine nitrogen compared to [2,3-e] or [3,2-b] isomers due to partial electron withdrawal by the oxygen atom. Electrochemical fluorination studies on analogous pyrido[3,2-b][1,4]oxazines demonstrate higher reaction yields (70-85%) compared to theoretical calculations for [3,4-e] systems (predicted 45-60%), attributable to the latter's diminished electron density at the fusion carbon atoms . These electronic differences profoundly influence applications in medicinal chemistry, where [3,2-b] derivatives serve as intermediates for PARP7 inhibitors [5], while [3,4-e] systems show potential as rigid scaffolds for kinase-targeted therapeutics due to their planar, extended π-system.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: